Magnogene

Übersicht

Beschreibung

Magnesium chloride (MgCl2) is a chemical compound that has been studied for various applications, including its neuroprotective effects, wastewater treatment capabilities, and structural properties under different conditions. It is known for its role in attenuating cortical damage after traumatic brain injury in rats , its effectiveness in removing dyes from industrial waste , and its electrochemical behavior in chloride and sulfate solutions . Additionally, MgCl2 is a component of ionic liquids with specific physico-chemical properties and is used in the synthesis of functionalized aromatic chlorohydrins . High-pressure studies have revealed the stability of its layered structure , and it has been investigated as a support material for Ziegler-Natta catalysts . The interaction of MgCl2 with cementitious materials has also been explored , as well as its crystal structure under high pressure . The crystal chemistry of MgCl2 has been compared with that of cadmium chloride to understand their structural relationships10.

Synthesis Analysis

The synthesis of magnesium chloride can involve various methods, including the recrystallization of δ-MgCl2 in the presence of chelating electron donors, which has been shown to produce crystalline magnesium chloride-electron donor complexes . These complexes are important for the development of stereoselective MgCl2-supported Ziegler-Natta catalysts, which are used in polymerization reactions.

Molecular Structure Analysis

Magnesium chloride exists in different structural forms, such as the rhombohedral layered CdCl2-type structure (α-MgCl2) and the hexagonal layered CdI2-type structure (β-MgCl2). The transition between these structures can occur under pressure, with the β-MgCl2 structure being extensively stable up to 1 Mbar . The crystal structures of MgCl2 have been refined to show that it has a space group R 3 m, with specific lattice parameters and coordination10.

Chemical Reactions Analysis

Chemical reactions involving MgCl2 are diverse. For instance, MgCl2 has been shown to interact significantly with cementitious materials, leading to the formation of various compounds such as brucite, Friedel's salts, and magnesium silicate hydrate . In the context of electrochemical reactions, MgCl2 can influence the dissolution of magnesium in chloride and sulfate solutions, with the presence of Cl- ions affecting the reaction rate .

Physical and Chemical Properties Analysis

The physical and chemical properties of MgCl2 have been studied in various contexts. For example, the effectiveness of MgCl2 as a coagulant in wastewater treatment has been demonstrated, with the ability to remove more than 90% of coloring material under optimal conditions . The physico-chemical properties of ionic liquids containing MgCl2, such as viscosity, conductivity, and density, have been measured and analyzed to understand their behavior as a function of temperature . Additionally, the crystal structure of magnesium dichloride decahydrate has been determined under high pressure, revealing features such as bifurcated hydrogen bonds and tetrahedrally coordinated oxygen atoms .

Wissenschaftliche Forschungsanwendungen

- Herausforderungen: Magnesiumlegierungen stehen jedoch vor Herausforderungen wie schlechte galvanische Korrosionsbeständigkeit und höhere Kosten im Vergleich zu Aluminium .

Anwendungen im Automobilbereich

Biomedizinische Anwendungen

Korrosionsschutz

Zusammenfassend lässt sich sagen, dass Magnogene (oder seine verschiedenen Aliasnamen) vielfältige Anwendungen hat, die von der Automobiltechnik und biomedizinischen Implantaten bis hin zu Pyrotechnik und Bodenverbesserung reichen. Forscher erforschen weiterhin sein Potenzial in diesen Bereichen, um Herausforderungen zu bewältigen und seine Vorteile zu maximieren . Wenn Sie weitere Informationen benötigen oder zusätzliche Fragen haben, können Sie sich gerne an uns wenden! 😊

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

magnesium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Mg/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWRXJAOTZQYOKJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

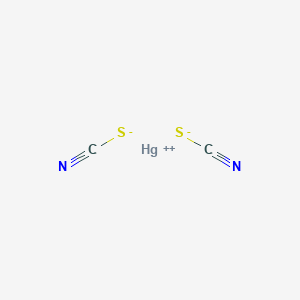

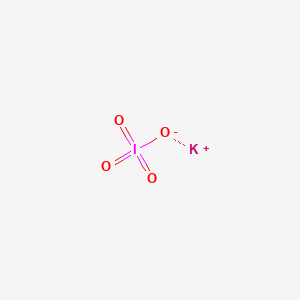

[Mg+2].[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

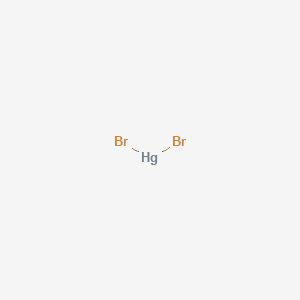

Molecular Formula |

Cl2Mg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

95.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7786-30-3 | |

| Record name | Magnesium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7786-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnesium chloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007786303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnogene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Q & A

Q1: What is the molecular formula and weight of Magnesium chloride?

A1: The molecular formula of Magnesium chloride is MgCl2, and its molecular weight is 95.211 g/mol.

Q2: Is there any spectroscopic data available for Magnesium chloride?

A2: While specific spectroscopic data isn't detailed in the provided research, Magnesium chloride's characterization often involves techniques like X-ray diffraction (XRD) to understand its crystalline structure, particularly in applications like ceramics. []

Q3: What is the impact of Magnesium chloride on the corrosion of steel reinforcement in concrete?

A4: Studies suggest chloride ions from Magnesium chloride have higher diffusion coefficients compared to those from Sodium chloride. This could lead to faster initiation of chloride-induced corrosion in reinforcing steel. []

Q4: Can Magnesium chloride be used to stabilize peat soil?

A6: Research indicates that adding Magnesium chloride to peat soil can increase its compressive strength, potentially making it more suitable for use as a subgrade layer in construction. The optimal content of Magnesium chloride for peat soil stabilization was found to be 6% by weight. []

Q5: Can Magnesium chloride be used for selective chlorination?

A7: Yes, research demonstrates that Magnesium chloride can be used as a chlorinating agent to selectively remove iron from ilmenite (FeTiO3), a low-grade titanium ore. This process involves the reaction of Magnesium chloride with iron in the ore, leading to the production of high-purity titanium dioxide (TiO2). []

Q6: How does Magnesium chloride contribute to the synthesis of Sorel cement?

A8: Research shows that a waste product from magnesium metal production, carnallite slurry, contains both Magnesium oxide (MgO) and Magnesium chloride in a near-optimal ratio for Sorel cement preparation. The high reactivity of Magnesium oxide in this slurry makes it a viable alternative to traditional cement raw materials. [] Additionally, it has been proposed that microsilica can be used in conjunction with caustic magnesite to create a binding material. This interaction would potentially allow the use of water instead of a Magnesium chloride solution in the preparation of Sorel cement. []

Q7: What are the environmental concerns regarding Magnesium chloride use on roads?

A9: While effective for deicing and dust control, Magnesium chloride application on roads raises concerns about elevated chloride levels in watersheds and potential harm to aquatic ecosystems. The long-term impact on drinking water resources also needs further investigation. []

Q8: How does Magnesium chloride application affect roadside vegetation?

A10: Studies have shown a correlation between Magnesium chloride application rates and damage to roadside vegetation, particularly tree species like aspen, spruce, and pine. [] More research is needed to understand the specific mechanisms and long-term effects.

Q9: Does the use of Magnesium chloride as a dust suppressant impact water quality?

A11: Research indicates that runoff from roads treated with Magnesium chloride-based dust suppressants can lead to increased concentrations of chloride and magnesium in adjacent streams. [] The study suggests implementing best management practices, such as considering drainage characteristics and adjusting application rates, to minimize environmental impact.

Q10: Can Magnesium chloride be used in the treatment of wastewater?

A12: Yes, studies have explored the use of Magnesium chloride as a coagulant for treating textile wastewater containing dyes like C.I. Reactive Black 5. Results showed promising color removal efficiency, reaching up to 97% with Magnesium chloride. []

Q11: What is the role of Magnesium chloride in tofu production?

A13: Magnesium chloride is used as a coagulant in tofu production. It reacts with soy proteins, causing them to bind together and form a gel. Research has explored the use of a small-scale tofu test using Magnesium chloride as a coagulant to evaluate the suitability of different soybean varieties for tofu production. []

Q12: How is Magnesium chloride used in hydrogen storage research?

A14: Magnesium chloride is used in the synthesis of Mg-Ni nanocomposites, which show potential for hydrogen storage applications. These nanocomposites, created by coprecipitating Magnesium and Nickel from a solution containing Magnesium chloride, exhibit improved hydrogen storage properties compared to pure Magnesium. []

Q13: Can Magnesium chloride be used to prepare nanofiltration membranes?

A15: Research shows that incorporating Magnesium chloride during the fabrication of nanofiltration membranes using interfacial polymerization can enhance their chlorine resistance. This is particularly relevant for applications where the membrane is exposed to chlorine-containing solutions, such as water treatment. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B147992.png)